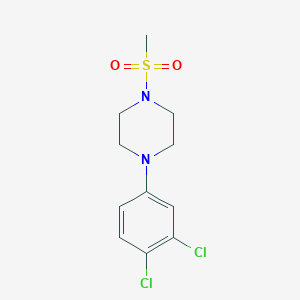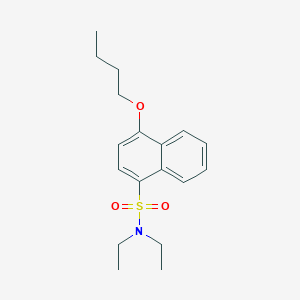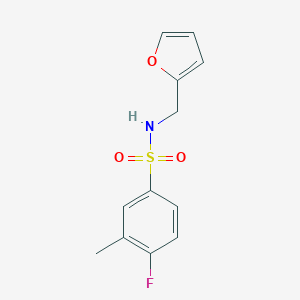![molecular formula C16H26N2O3S B275431 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide, also known as TMPB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is not fully understood, but it is believed to be related to its ability to inhibit carbonic anhydrase. This enzyme plays a critical role in the regulation of acid-base balance in the body, and its inhibition by 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide may lead to changes in pH that affect various biological processes.
Biochemical and Physiological Effects
2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase, it has been shown to have anti-tumor activity in vitro. It has also been shown to have anti-inflammatory effects, as it can inhibit the production of prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase. This allows researchers to study the role of this enzyme in various biological processes. However, one limitation of 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is its relatively low potency compared to other carbonic anhydrase inhibitors. This may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. One area of research could focus on its potential use as an anti-tumor agent in vivo. Another area of research could focus on the development of more potent carbonic anhydrase inhibitors based on the structure of 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. Additionally, further studies could be conducted to better understand the mechanism of action of 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide and its effects on various biological processes.
Méthodes De Synthèse
2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base such as triethylamine. The reaction yields 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide as a white solid with a melting point of 169-171°C.
Applications De Recherche Scientifique
2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been widely used in scientific research as a tool to study the role of sulfonamide derivatives in various biological processes. It has been shown to have inhibitory effects on carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. 2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has also been used to study the role of sulfonamide derivatives in the treatment of cancer, as it has been shown to have anti-tumor activity in vitro.
Propriétés
Formule moléculaire |
C16H26N2O3S |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
2,4,5-trimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C16H26N2O3S/c1-13-11-15(3)16(12-14(13)2)22(19,20)17-5-4-6-18-7-9-21-10-8-18/h11-12,17H,4-10H2,1-3H3 |
Clé InChI |
PUKRTQVASFJQSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2CCOCC2)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B275355.png)
![1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)

![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275370.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275381.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)

![2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275399.png)
